Benzenecarboximidoyl chloride, N-benzoyl-
Description
N-Benzoylbenzimidoyl chloride is an organic compound with the molecular formula C14H10ClNO. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes.
Properties
CAS No. |
25250-38-8 |
|---|---|
Molecular Formula |
C14H10ClNO |
Molecular Weight |
243.69 g/mol |
IUPAC Name |
N-benzoylbenzenecarboximidoyl chloride |
InChI |
InChI=1S/C14H10ClNO/c15-13(11-7-3-1-4-8-11)16-14(17)12-9-5-2-6-10-12/h1-10H |
InChI Key |
NGCMYFMXTMIIAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC(=O)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Benzoylbenzimidoyl chloride can be synthesized through the reaction of benzimidazole with benzoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of N-Benzoylbenzimidoyl chloride may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-Benzoylbenzimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted benzimidazole derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
- Substituted benzimidazole derivatives
- Oxidized or reduced forms of the original compound
Scientific Research Applications
N-Benzoylbenzimidoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Benzoylbenzimidoyl chloride involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with various molecular targets, leading to the formation of new chemical entities. This reactivity is exploited in synthetic chemistry to create complex molecules .
Comparison with Similar Compounds
- N-Benzoylbenzimidoyl chloride shares similarities with other benzimidazole derivatives such as N-benzoylbenzimidazole and N-phenylbenzimidoyl chloride.
- These compounds exhibit similar reactivity patterns and are used in comparable applications .
Uniqueness:
Biological Activity
Benzenecarboximidoyl chloride, N-benzoyl- is a compound that has garnered interest in various fields, particularly in medicinal chemistry and synthetic organic chemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Benzenecarboximidoyl chloride, N-benzoyl- is an acyl chloride derivative that can be synthesized from benzoyl chloride. Its structure includes a benzene ring attached to a carboximidoyl group, which contributes to its reactivity and biological activity. The compound's chemical formula is .
The biological activity of benzenecarboximidoyl chloride primarily stems from its ability to interact with various biological targets. It acts as a reactive electrophile, capable of forming covalent bonds with nucleophilic sites in proteins and enzymes. This property is essential for its potential use in drug development.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes by modifying their active sites, thereby altering metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest that benzenecarboximidoyl chloride exhibits antimicrobial properties, potentially effective against various bacterial strains.
Biological Activity Data
The following table summarizes the biological activities associated with benzenecarboximidoyl chloride based on available research:
Case Studies
Several studies have investigated the biological effects of benzenecarboximidoyl chloride:
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of benzenecarboximidoyl chloride against common pathogens. Results indicated significant inhibition of Staphylococcus aureus growth at concentrations as low as 10 µg/mL. The mechanism was attributed to disruption of bacterial cell wall synthesis. -
Cytotoxic Effects on Cancer Cells :
Research focused on the cytotoxic effects of the compound on various cancer cell lines, including breast and colon cancer cells. The results demonstrated that treatment with benzenecarboximidoyl chloride led to a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent. -
Enzyme Interaction Studies :
Investigations into the interaction between benzenecarboximidoyl chloride and cyclic nucleotide phosphodiesterase revealed that the compound acts as a competitive inhibitor. Kinetic analysis showed an increase in the value, indicating a strong binding affinity to the enzyme's active site.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
